molecular formula C11H17N3O5S B241195 METHYL 2-{[5-({[(TERT-BUTOXY)CARBONYL]AMINO}METHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE

METHYL 2-{[5-({[(TERT-BUTOXY)CARBONYL]AMINO}METHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE

Cat. No.: B241195
M. Wt: 303.34 g/mol
InChI Key: VXYVNJWIACADLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[5-({[(TERT-BUTOXY)CARBONYL]AMINO}METHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protected amine group, an oxadiazole ring, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[5-({[(TERT-BUTOXY)CARBONYL]AMINO}METHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Thioester Group: The thioester group is introduced by reacting the oxadiazole intermediate with a suitable thioesterifying agent, such as methyl thioacetate, under basic conditions.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding amine.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, particularly after deprotection, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Triethylamine, Boc-Cl for protection; trifluoroacetic acid for deprotection.

Major Products

    Oxidation: Sulfoxides, sulfones

Properties

Molecular Formula

C11H17N3O5S

Molecular Weight

303.34 g/mol

IUPAC Name

methyl 2-[[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C11H17N3O5S/c1-11(2,3)19-9(16)12-5-7-13-14-10(18-7)20-6-8(15)17-4/h5-6H2,1-4H3,(H,12,16)

InChI Key

VXYVNJWIACADLJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC(=O)OC

Origin of Product

United States

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